1-Chloro-4-ethynyl-2-methoxybenzene
Overview
Description
1-Chloro-4-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other aromatic compounds, it likely undergoes electrophilic aromatic substitution reactions . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that aromatic compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in cellular processes and potentially affect various biochemical pathways.
Result of Action
It’s known that the compound undergoes a standard sonogashira reaction with iodophenyl groups on the film surfaces via the formation of c−c bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-chloro-4-iodo-2-methoxybenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Alkenes or dihalides from addition reactions.
- Carbonyl compounds or alkanes from oxidation and reduction reactions .
Scientific Research Applications
1-Chloro-4-ethynyl-2-methoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
- 1-Chloro-2-ethynyl-4-methoxybenzene
- 1-Chloro-4-ethynylbenzene
- 4-Ethynylanisole
- 1-Chloro-2-ethynylbenzene
Comparison: 1-Chloro-4-ethynyl-2-methoxybenzene is unique due to the specific positioning of its functional groups. The presence of both an ethynyl and a methoxy group on the benzene ring provides distinct reactivity compared to similar compounds. For instance, 1-chloro-2-ethynyl-4-methoxybenzene has the same functional groups but in different positions, leading to different chemical behavior and applications .
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHCRAOKMUUIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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